molecular formula C13H23N3O3 B578814 tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 1256643-30-7

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B578814
CAS No.: 1256643-30-7
M. Wt: 269.345
InChI Key: ITPNIORBIVFCKC-UHFFFAOYSA-N
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Description

“tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C13H23N3O3 . It has a molecular weight of 269.34 g/mol . This compound is typically in solid form and is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-13(5-9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.34 g/mol . It is typically in solid form . For more detailed physical and chemical properties, it’s recommended to refer to specialized databases or material safety data sheets.

Scientific Research Applications

Synthetic Phenolic Antioxidants in Environmental and Human Exposure

Environmental Presence and Human Exposure Synthetic phenolic antioxidants (SPAs), including tert-Butyl compounds, have been found in various environments such as indoor dust, outdoor air, sea sediment, and river water. Notably, they've also been detected in human tissues like fat, serum, urine, breast milk, and fingernails. They are introduced into the human body through food intake, dust ingestion, and the use of personal care products. Breast milk, particularly, is a significant exposure pathway for breastfeeding infants. The persistence and transformation products of SPAs in both the environment and human body raise concerns about their potential health impacts (Liu & Mabury, 2020).

Toxicity and Health Implications Studies suggest that SPAs may induce hepatic toxicity, endocrine disruption, and even carcinogenic effects. For instance, certain transformation products like 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) have been shown to cause DNA damage at low concentrations. This raises a need for future research to focus on the contamination and environmental behavior of novel SPAs, the toxic effects of co-exposure to multiple SPAs, and the specific impacts on infants. The development of novel SPAs with lower toxicity and migration potential is also encouraged to reduce environmental pollution (Liu & Mabury, 2020).

Biological Activities of Neo Fatty Acids and Neo Alkanes

Biological Activities and Industrial Applications Over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives have been identified from various natural sources. These compounds exhibit significant biological activities and hold promise for future chemical applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also discusses synthetic bioactive compounds containing a tertiary butyl group, showing high anticancer, antifungal, and other activities. The industrial applications of some neo fatty acid derivatives in the cosmetic, agronomic, and pharmaceutical industries are considered, marking the first review of naturally occurring neo fatty acids, neo alkanes, and other metabolites containing tertiary butyl groups (Dembitsky, 2006).

Oxazolone Moieties in Pharmacology

Pharmacological Significance Oxazolone, a five-membered heterocyclic compound also known as azlactone, exhibits a range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, and antidiabetic effects. The review highlights the importance of the 5(4)-oxazolones, the most significant heterocyclic moiety among oxazolones. It suggests future studies to explore various synthetic routes and pharmacological potentials of oxazolones (Kushwaha & Kushwaha, 2021).

Microbial Degradation of tert-Butyl Compounds

Degradability and Environmental Impacts The degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) in subsurface environments is critical to understanding their environmental fate. Tert-butyl alcohol (TBA) is a key intermediate in the degradation of MTBE and ethyl tert-butyl ether (ETBE), but often accumulates as an intermediate or dead-end product. The review addresses the thermodynamics of degradation processes, aerobic degradation pathways, and the potential of compound-specific isotope analysis (CSIA) for the identification and quantification of degradation processes. It emphasizes the need for a better understanding of the site-specific biogeochemical conditions that govern the capability of intrinsic oxygenate degradation (Schmidt et al., 2004).

Decomposition of Methyl Tert-Butyl Ether in Cold Plasma Reactors

Decomposition Methodology This study reviews the decomposition of air toxins using radio frequency (RF) plasma reactors and presents a study on the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor. The study demonstrates the feasibility of using RF plasma reactors for decomposing and converting MTBE. This constitutes an alternative method of converting MTBE into other compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, showcasing a method to address environmental concerns related to MTBE (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-13(5-9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPNIORBIVFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-30-7
Record name tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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